Ipsapiron

Übersicht

Beschreibung

Ipsapiron ist ein selektiver partieller Agonist des 5-HT1A-Rezeptors, der zu den chemischen Klassen der Piperazine und Azapirone gehört. Es wurde auf seine antidepressiven und anxiolytischen Wirkungen untersucht . This compound war Gegenstand mehrerer Placebo-kontrollierter Studien zur Behandlung von Depressionen und wird weiterhin in der Forschung eingesetzt .

Wissenschaftliche Forschungsanwendungen

Ipsapiron hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Eigenschaften selektiver partieller Agonisten des 5-HT1A-Rezeptors zu untersuchen . In der Biologie wird es verwendet, um die Auswirkungen der Modulation von Serotoninrezeptoren auf verschiedene physiologische Prozesse zu untersuchen . In der Medizin wurde this compound auf seinen potenziellen Einsatz bei der Behandlung von Depressionen und Angststörungen untersucht . Darüber hinaus findet es Anwendungen in der pharmazeutischen Industrie zur Entwicklung neuer anxiolytischer und antidepressiver Medikamente .

Wirkmechanismus

This compound entfaltet seine Wirkungen durch die selektive Bindung an die 5-HT1A-Rezeptoren im Gehirn . Diese Bindung führt zur Modulation des Serotoninspiegels, was wiederum die Stimmung und das Angstniveau beeinflusst . Zu den molekularen Zielstrukturen, die an diesem Prozess beteiligt sind, gehören die präsynaptischen und postsynaptischen 5-HT1A-Rezeptoren . Zu den an dem Wirkmechanismus von this compound beteiligten Signalwegen gehört der serotonerge Signalweg .

Wirkmechanismus

Target of Action

Ipsapirone is a selective 5-HT1A receptor partial agonist . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in the serotonin system, one of the most important neurotransmitter systems in the brain .

Mode of Action

As a partial agonist of the 5-HT1A receptor, Ipsapirone binds to these receptors and partially stimulates them . This interaction leads to changes in the serotonin system, which can result in antidepressant and anxiolytic effects .

Biochemical Pathways

The primary biochemical pathway affected by Ipsapirone is the serotonin system. By acting as a partial agonist at the 5-HT1A receptor, Ipsapirone can modulate the activity of this system . This modulation can lead to downstream effects such as changes in mood and anxiety levels .

Pharmacokinetics

The pharmacokinetic properties of Ipsapirone include its absorption, distribution, metabolism, and excretion (ADME). Ipsapirone is administered orally . It has an elimination half-life of 1.3–2.7 hours , indicating that it is relatively quickly metabolized and excreted. Lipophilicity is an important physicochemical parameter that affects various pharmacokinetic processes, including absorption, metabolism, and excretion .

Result of Action

The molecular and cellular effects of Ipsapirone’s action primarily involve changes in the serotonin system. By partially stimulating the 5-HT1A receptors, Ipsapirone can alter the activity of this system, leading to potential antidepressant and anxiolytic effects .

Action Environment

The action, efficacy, and stability of Ipsapirone can be influenced by various environmental factors. For example, the lipophilic properties of Ipsapirone can affect its absorption and distribution within the body . Additionally, individual factors such as genetics and overall health status can also influence how Ipsapirone is metabolized and excreted .

Biochemische Analyse

Biochemical Properties

Ipsapirone interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor . It acts as a partial agonist, meaning it binds to this receptor and triggers a response, but not to the same extent as a full agonist . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

Ipsapirone has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT 1A receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Ipsapirone involves its binding to the 5-HT 1A receptor . As a partial agonist, it can activate this receptor but not to the same extent as the body’s natural ligands . This can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ipsapirone have been observed over time . For instance, a study found that a 20 mg dose of Ipsapirone significantly decreased temperature and increased cortisol levels .

Dosage Effects in Animal Models

The effects of Ipsapirone have been studied in animal models, with results showing that the effects vary with different dosages . For instance, a study found that all three drugs, including Ipsapirone, induced a reduction in burying behavior interpreted as a reduction in anxiety .

Metabolic Pathways

While specific metabolic pathways of Ipsapirone are not fully detailed in the available literature, it is known that lipophilicity is an important physicochemical parameter that affects various pharmacokinetic processes, including absorption, metabolism, and excretion .

Transport and Distribution

The transport and distribution of Ipsapirone within cells and tissues are critical aspects of its pharmacokinetics. Specific details about the transporters or binding proteins it interacts with are not fully detailed in the available literature .

Subcellular Localization

The subcellular localization of Ipsapirone is not fully detailed in the available literature. It is known that the localization of a drug can impact its activity or function .

Vorbereitungsmethoden

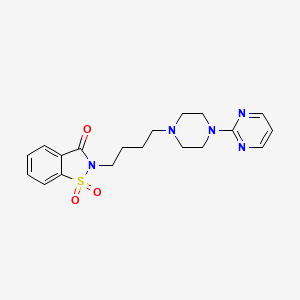

Ipsapiron kann durch verschiedene Synthesewege hergestellt werden. Eine Methode beinhaltet die Reaktion von 1-(2-Pyrimidinyl)piperazin mit 1,2-Benzisothiazol-3(2H)-on 1,1-Dioxid unter bestimmten Reaktionsbedingungen . Industrielle Produktionsmethoden beinhalten oft den Einsatz fortschrittlicher chromatographischer Techniken, um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Ipsapiron durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die auf ihre pharmakologischen Eigenschaften untersucht wurden .

Vergleich Mit ähnlichen Verbindungen

Ipsapiron wird oft mit anderen ähnlichen Verbindungen wie Buspiron, Gepiron und Zalospiron verglichen . Diese Verbindungen gehören ebenfalls zur Klasse der Azapirone und wirken als selektive partielle Agonisten des 5-HT1A-Rezeptors . this compound ist einzigartig in seiner spezifischen Bindungsaffinität und seinen pharmakokinetischen Eigenschaften . So hat Buspiron beispielsweise eine andere chemische Struktur und wird hauptsächlich als Anxiolytikum eingesetzt , während Gepiron und Zalospiron unterschiedliche Wirkungen auf die Serotoninübertragung haben .

Eigenschaften

IUPAC Name |

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJUVVIWVWFLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045688 | |

| Record name | Ipsapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95847-70-4 | |

| Record name | Ipsapirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95847-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipsapirone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipsapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPSAPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9B11MN0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.